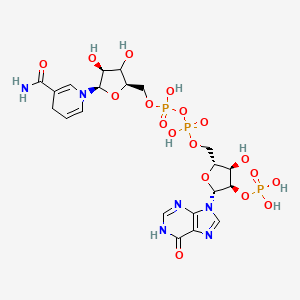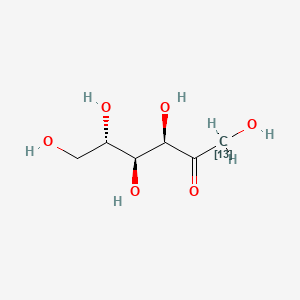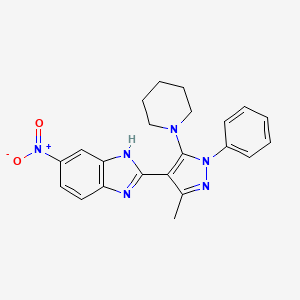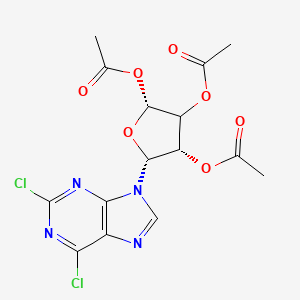
RXFP1 receptor agonist-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RXFP1 receptor agonist-5 is a compound that targets the relaxin family peptide receptor 1 (RXFP1). This receptor is a G protein-coupled receptor (GPCR) that plays a significant role in reproductive and cardiovascular physiology. The activation of RXFP1 by its agonists, such as this compound, leads to various physiological effects, including vasodilation, angiogenesis, and anti-inflammatory responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RXFP1 receptor agonist-5 involves the fusion of relaxin-2 with an antibody Fc fragment. This fusion increases the serum half-life of the hormone while maintaining its ability to activate the RXFP1 receptor . The synthetic route typically involves protein engineering techniques to optimize the fusion and ensure potent agonist activity both in vitro and in vivo .
Industrial Production Methods
Industrial production of this compound involves large-scale expression and purification of the engineered protein. This process includes the use of heterologous cell systems, such as Sf9 cells, and modern biochemical and genetic tools to prepare various receptor constructs suitable for functional and biophysical studies .
化学反应分析
Types of Reactions
RXFP1 receptor agonist-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which retain their ability to activate the RXFP1 receptor .
科学研究应用
RXFP1 receptor agonist-5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study GPCR activation and signaling pathways.
Medicine: Explored as a potential therapeutic for heart failure, fibrotic conditions, and other diseases due to its vasodilatory, angiogenic, and anti-inflammatory properties
Industry: Utilized in the development of new drugs targeting RXFP1 and related GPCRs.
作用机制
RXFP1 receptor agonist-5 exerts its effects by binding to the RXFP1 receptor, a multi-domain GPCR with an ectodomain consisting of an LDLa module and leucine-rich repeats. The binding of this compound to RXFP1 leads to the activation of various signaling pathways, including the phosphoinositide 3-kinase pathway and the nitric oxide signaling pathway . These pathways result in vasodilation, angiogenesis, extracellular matrix remodeling, and anti-inflammatory responses .
相似化合物的比较
Similar Compounds
Similar compounds to RXFP1 receptor agonist-5 include:
Relaxin H2: A clinically relevant peptide agonist for RXFP1 with similar therapeutic properties.
ML290: A small molecule agonist of RXFP1 that activates the receptor through an allosteric site.
B7-33: A functionally selective agonist of RXFP1 that prevents or reverses organ fibrosis and dysfunction.
Uniqueness
This compound is unique due to its engineered fusion with an antibody Fc fragment, which significantly increases its serum half-life while maintaining potent agonist activity. This makes it a promising candidate for therapeutic applications in chronic conditions where continuous or repeated administration is required .
属性
分子式 |
C30H23F6N3O7 |
|---|---|
分子量 |
651.5 g/mol |
IUPAC 名称 |
6-[[5-[(3aS,6aS)-5-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazol-3-yl]-2-methoxybenzoyl]amino]-2,2-difluoro-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C30H23F6N3O7/c1-43-22-5-2-14(26-17-6-13(12-40)7-23(17)46-39-26)8-18(22)28(42)38-21-11-25-24(44-30(35,36)45-25)10-16(21)27(41)37-15-3-4-20(31)19(9-15)29(32,33)34/h2-5,8-11,13,17,23,40H,6-7,12H2,1H3,(H,37,41)(H,38,42)/t13?,17-,23+/m1/s1 |
InChI 键 |
CXTKFMSPNRTKLY-NHEFXHNWSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C2=NO[C@@H]3[C@H]2CC(C3)CO)C(=O)NC4=CC5=C(C=C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F)OC(O5)(F)F |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NOC3C2CC(C3)CO)C(=O)NC4=CC5=C(C=C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F)OC(O5)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12393837.png)
![1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393843.png)
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate](/img/structure/B12393854.png)

![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)


![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)


![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)

